![molecular formula C18H18O5 B12558427 5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol CAS No. 185698-61-7](/img/structure/B12558427.png)
5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol is an organic compound characterized by its unique structure, which includes multiple methoxy groups and an ethynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol typically involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of the carbon-carbon bond between the ethynyl group and the aromatic ring. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Substitution: Various substituted phenols, depending on the nucleophile used.
Applications De Recherche Scientifique
5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The ethynyl group can also participate in covalent bonding with target proteins, enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Ethynyl-substituted phenols: Compounds with ethynyl groups attached to phenolic rings, which also show diverse chemical reactivity and biological properties.
Uniqueness
5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol is unique due to the combination of its multiple methoxy groups and the ethynyl linkage. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
185698-61-7 |
|---|---|
Formule moléculaire |
C18H18O5 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
5-[2-(3,4-dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C18H18O5/c1-20-15-8-7-12(10-16(15)21-2)5-6-13-9-14(19)18(23-4)17(11-13)22-3/h7-11,19H,1-4H3 |
Clé InChI |
QRRWFNNZSFXTND-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C#CC2=CC(=C(C(=C2)OC)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


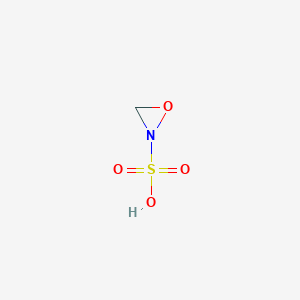

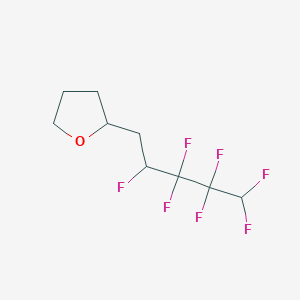
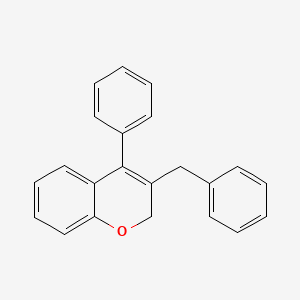
![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)

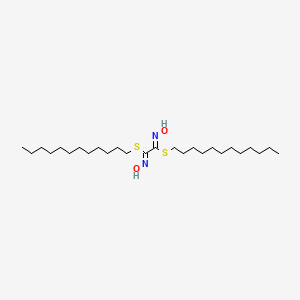
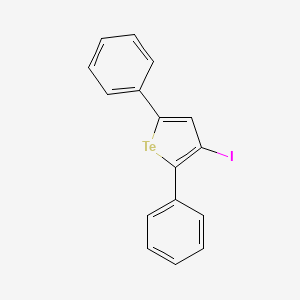
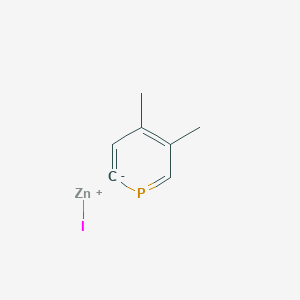
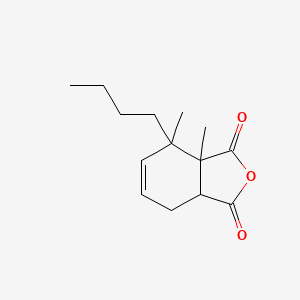
![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)
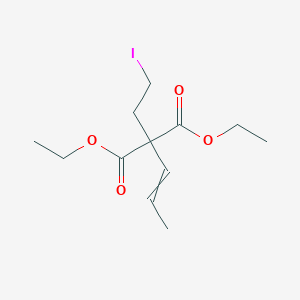
![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)
